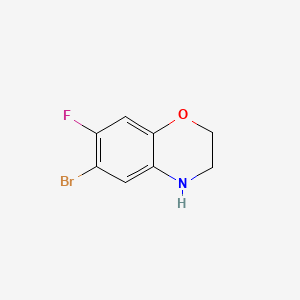

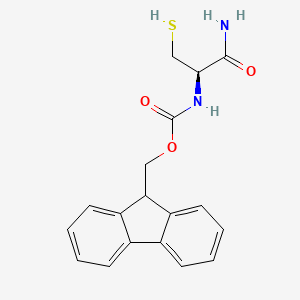

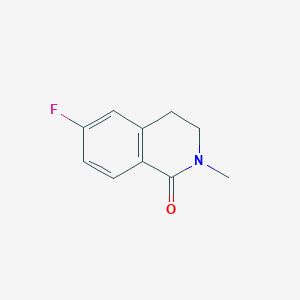

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Vue d'ensemble

Description

6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-FMDI, is a synthetic compound derived from isoquinoline. It is a small molecule that is widely used in scientific research for its ability to modulate a range of biochemical and physiological processes. 6-FMDI has been studied extensively in the past few years, and its potential as a therapeutic agent is beginning to be recognized.

Applications De Recherche Scientifique

Optical Resolution of Enantiomers

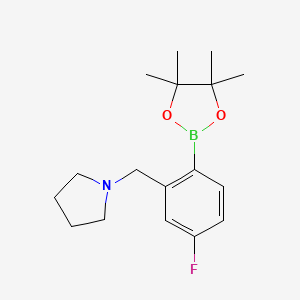

The optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) enantiomers has been achieved through supercritical fluid extraction using carbon dioxide. This process involves the formation of diastereoisomeric salts from the racemic base with specific chiral acids, like O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), and subsequent purification steps, highlighting the compound's potential in producing enantiopure substances for various applications in pharmaceuticals and material science (Kmecz et al., 2001).

Unusual Phenomena in Resolution Process

A study explored the resolution of FTHQ in different solvents using tartaric acid derivatives as acidic resolving agents. It revealed strong reaction kinetics and solvent dependence, offering insights into more economical resolution processes involving racemization steps. These findings could be beneficial in optimizing the resolution processes for this compound in industrial settings (Bálint et al., 2002).

Synthesis of Fluorinated Heterocycles

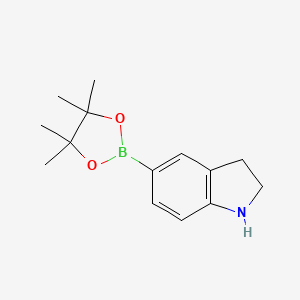

A study described a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which involved directed ortho-lithiation reactions. This key intermediate was used in various transformations to create novel fluorinated heterocycles that can serve as building blocks in potential central nervous system drug candidates, emphasizing the compound's role in the development of new therapeutic agents (Hargitai et al., 2018).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles are significant in pharmaceutical and agrochemical industries. A study reports on the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This method highlights the compound's utility in synthesizing fluorinated isoquinolin-1(2H)-ones and pyridin-2(1H)-ones, which are relevant in the development of new pharmaceuticals and agrochemicals (Wu et al., 2017).

Propriétés

IUPAC Name |

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKLSBFOEQCVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)

![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)